molecular formula C11H12BrNO3S B12129452 4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol

4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol

Cat. No.: B12129452
M. Wt: 318.19 g/mol
InChI Key: MHBZGMZGHYDSBA-UHFFFAOYSA-N
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Description

4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is a complex organic compound with a molecular formula of C11H12BrNO3S This compound is characterized by the presence of a bromine atom, a phenol group, and a dioxidotetrahydrothiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol typically involves a multi-step process. One common method includes the reaction of 4-bromophenol with 3-aminotetrahydrothiophene-1,1-dioxide under specific conditions to form the desired compound. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced imine derivatives.

    Substitution: Various substituted phenol derivatives depending on the nucleophile used.

Scientific Research Applications

4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the imine group can interact with nucleophilic sites. These interactions can lead to various biological effects, including enzyme inhibition or activation, and modulation of cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    4-bromo-2-{(E)-[(phenylimino)methyl]phenol}: Similar structure but with a phenyl group instead of the dioxidotetrahydrothiophenyl group.

    4-bromo-2-{(E)-[(1,1-dioxidotetrahydro-3-thiophenyl)imino]methyl}phenol: A closely related compound with slight structural variations.

Uniqueness

4-bromo-2-{(E)-[(1,1-dioxidotetrahydrothiophen-3-yl)imino]methyl}phenol is unique due to the presence of the dioxidotetrahydrothiophenyl group, which imparts distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C11H12BrNO3S

Molecular Weight

318.19 g/mol

IUPAC Name

4-bromo-2-[(1,1-dioxothiolan-3-yl)iminomethyl]phenol

InChI

InChI=1S/C11H12BrNO3S/c12-9-1-2-11(14)8(5-9)6-13-10-3-4-17(15,16)7-10/h1-2,5-6,10,14H,3-4,7H2

InChI Key

MHBZGMZGHYDSBA-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)CC1N=CC2=C(C=CC(=C2)Br)O

Origin of Product

United States

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